molecular formula C15H22N2O6 B12801649 ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid CAS No. 26604-01-3

ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid

Cat. No.: B12801649
CAS No.: 26604-01-3
M. Wt: 326.34 g/mol
InChI Key: USCXKQXDRUFMQA-UHFFFAOYSA-N
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Description

The compound “ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile; prop-2-enoic acid” is a mixture of four distinct chemicals, each with unique properties and applications. These compounds are:

Preparation Methods

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification .

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of acrylamide with formaldehyde and a secondary amine. This reaction is typically carried out at elevated temperatures to prevent premature polymerization .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst such as phosphorus molybdenum bismuth or antimony iron at high temperatures (400-500°C) and normal pressure .

Prop-2-enoic acid

Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene into acrylic acid .

Chemical Reactions Analysis

Ethyl prop-2-enoate

Ethyl prop-2-enoate undergoes various chemical reactions, including:

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide can undergo:

Prop-2-enenitrile

Prop-2-enenitrile undergoes:

Prop-2-enoic acid

Prop-2-enoic acid undergoes:

Scientific Research Applications

Ethyl prop-2-enoate

Ethyl prop-2-enoate is used in the production of polymers, which are essential in the manufacture of paints, textiles, and non-woven fibers. It is also a reagent in the synthesis of various pharmaceutical intermediates .

N-(hydroxymethyl)prop-2-enamide

This compound is used in the synthesis of smart polymers with dual functionalities of temperature and pH responsiveness. These polymers have applications in drug delivery and biomedical research .

Prop-2-enenitrile

Prop-2-enenitrile is primarily used in the production of plastics and synthetic fibers. It is also used in the synthesis of various organic compounds and as a precursor to acrylamide .

Prop-2-enoic acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products like diapers and adult incontinence products. It is also used in the manufacture of adhesives, coatings, and sealants .

Mechanism of Action

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long chains of poly(ethyl acrylate). The polymerization process involves the breaking of the double bond in the ethyl prop-2-enoate molecule, allowing it to link with other monomers .

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide undergoes polymerization to form polyacrylamides. The polymerization process involves the formation of amide bonds between monomers, resulting in long polymer chains .

Prop-2-enenitrile

Prop-2-enenitrile polymerizes to form polyacrylonitrile. The polymerization process involves the breaking of the double bond in the prop-2-enenitrile molecule, allowing it to link with other monomers .

Prop-2-enoic acid

Prop-2-enoic acid polymerizes to form poly(acrylic acid). The polymerization process involves the breaking of the double bond in the prop-2-enoic acid molecule, allowing it to link with other monomers .

Comparison with Similar Compounds

Ethyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and butyl prop-2-enoate. Ethyl prop-2-enoate is unique due to its specific use in the production of polymers for paints and textiles .

N-(hydroxymethyl)prop-2-enamide

Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxymethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its dual functionality in temperature and pH-responsive polymers .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and butadiene. Prop-2-enenitrile is unique due to its widespread use in the production of synthetic fibers .

Prop-2-enoic acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of superabsorbent polymers .

Properties

CAS No.

26604-01-3

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

IUPAC Name

ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid

InChI

InChI=1S/C5H8O2.C4H7NO2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2;2H,1H2,(H,4,5)

InChI Key

USCXKQXDRUFMQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO.C=CC(=O)O

Related CAS

26604-01-3

Origin of Product

United States

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